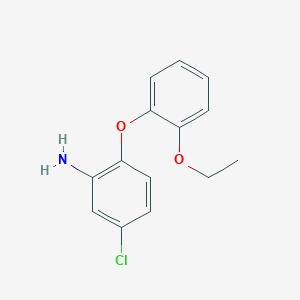
5-Chloro-2-(2-ethoxyphenoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-(2-ethoxyphenoxy)aniline, also known as 5-Cl-2-Et-Phe-An, is an aniline derivative with a wide range of applications in the fields of chemistry, pharmaceuticals, and biochemistry. 5-Cl-2-Et-Phe-An is a white crystalline solid that is soluble in a variety of organic solvents. It is a building block for the synthesis of many organic compounds and has been used in the synthesis of drugs and other pharmaceuticals. In addition, 5-Cl-2-Et-Phe-An is used as a reagent in biochemical and physiological studies.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- 5-Chloro-2-(2-ethoxyphenoxy)aniline and its derivatives have been the subject of various studies focusing on their synthesis and chemical properties. For instance, Wen Zi-qiang (2007) synthesized 2-chloro-4-aminophenol from 3,4-dichloronitrobenzene, leading to compounds with similar structural characteristics to this compound. This synthesis process highlighted reactant availability, high yield, good quality, and minimal environmental pollution (Wen Zi-qiang, 2007).
Fluorescence Quenching and Biological Activities
- The compound has been involved in studies related to fluorescence quenching, a process important in various biological and chemical applications. For example, H. S. Geethanjali et al. (2015) studied the fluorescence quenching of similar boronic acid derivatives by aniline, providing insights into their potential biological activities and interaction mechanisms (H. S. Geethanjali et al., 2015).
Applications in Insecticides
- The compound has also found use in the synthesis of insecticides. Wen Zi-qiang (2008) conducted research on synthesizing insecticide Novaluron, where a related compound, 2-chloro-4-aminophenol, played a key role in the synthesis process, indicating potential applications of this compound in similar contexts (Wen Zi-qiang, 2008).
Corrosion Inhibition Studies
- Studies on similar aniline derivatives have explored their role as corrosion inhibitors. P. Udhayakala et al. (2013) conducted quantum chemical studies on thiadiazolines, which share structural similarities with this compound, elucidating their role in preventing metal corrosion (P. Udhayakala et al., 2013).
Propriétés
IUPAC Name |
5-chloro-2-(2-ethoxyphenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c1-2-17-13-5-3-4-6-14(13)18-12-8-7-10(15)9-11(12)16/h3-9H,2,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SISDPOWDGISGEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=C(C=C(C=C2)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

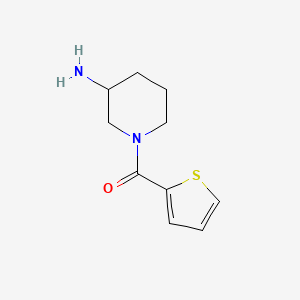
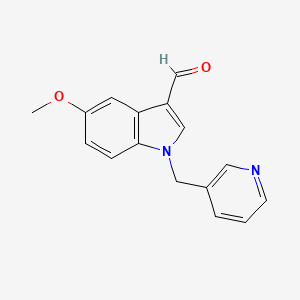
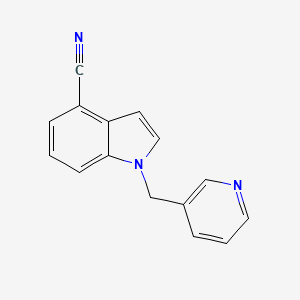

![N-(2-Methoxyethyl)-N-[(5-methoxy-1H-indol-3-yl)-methyl]amine](/img/structure/B1328218.png)
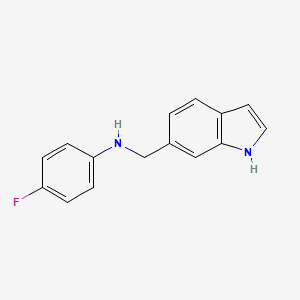
![2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-amine 1,1-dioxide](/img/structure/B1328221.png)

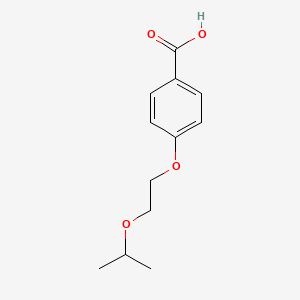
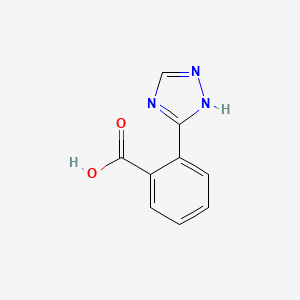
![Ethyl 3-pyrimidin-5-yl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1328232.png)
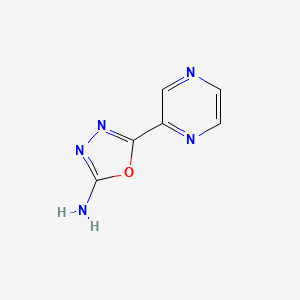
![1-Oxo-2-[(pyrazin-2-ylcarbonyl)amino]-1,2-dihydroisoquinoline-4-carboxylic acid](/img/structure/B1328243.png)
![N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N,N-dimethylamine](/img/structure/B1328245.png)